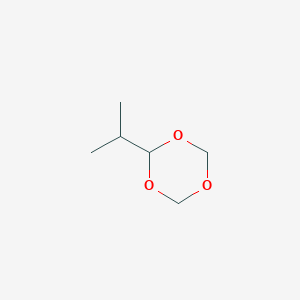

2-(Propan-2-yl)-1,3,5-trioxane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13384-57-1 |

|---|---|

Molecular Formula |

C6H12O3 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

2-propan-2-yl-1,3,5-trioxane |

InChI |

InChI=1S/C6H12O3/c1-5(2)6-8-3-7-4-9-6/h5-6H,3-4H2,1-2H3 |

InChI Key |

GBVWTZFKMTYQAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1OCOCO1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Propan 2 Yl 1,3,5 Trioxane

Cyclotrimerization of Propionaldehyde and Related Aldehydes

The acid-catalyzed cyclotrimerization of aliphatic aldehydes is a fundamental and widely utilized reaction for the synthesis of 2,4,6-trialkyl-1,3,5-trioxanes. wikipedia.org This process involves the condensation of three aldehyde monomers to form the stable six-membered trioxane (B8601419) ring. The reaction is reversible and can be driven towards the product by controlling the reaction conditions. youtube.com

The formation of the 1,3,5-trioxane (B122180) ring from an aldehyde under acidic conditions proceeds through a well-understood, stepwise mechanism. libretexts.orglibretexts.org The reaction is initiated by the protonation of the carbonyl oxygen of an aldehyde molecule, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.org

The key steps are as follows:

Protonation: An acid catalyst protonates the carbonyl oxygen of a first aldehyde molecule. libretexts.org

Nucleophilic Attack (Dimerization): A second aldehyde molecule, acting as a nucleophile, attacks the protonated carbonyl carbon of the first molecule.

Proton Transfer: A proton is transferred to one of the hydroxyl groups, preparing it to be a good leaving group (water).

Cyclization (Trimerization): A third aldehyde molecule engages in the cyclization, attacking one of the electrophilic carbons of the dimer intermediate.

Ring Closure and Catalyst Regeneration: The final ring closure occurs with the elimination of a water molecule and regeneration of the acid catalyst, yielding the final 1,3,5-trioxane product.

This general mechanism is applicable to the trimerization of isobutyraldehyde (B47883) to form 2,4,6-triisopropyl-1,3,5-trioxane (B189310).

Both homogeneous and heterogeneous catalysts are effective in promoting the cyclotrimerization of aldehydes. libretexts.org The choice of catalyst can influence reaction rates, selectivity, and the ease of product separation.

Homogeneous Catalysts: These are soluble in the reaction medium and include traditional Brønsted acids like sulfuric acid, as well as more advanced systems. libretexts.orgrsc.org Keggin-type heteropoly acids, such as phosphomolybdic acid, have demonstrated high catalytic activity for the cyclotrimerization of aldehydes like propanal, with turnover numbers exceeding 10,000. wikipedia.org Acidic ionic liquids, for instance based on ferric chloride, have also been employed effectively, allowing for convenient separation and recycling of the catalyst. nih.gov

Heterogeneous Catalysts: These solid-phase catalysts offer the advantage of simple removal from the reaction mixture by filtration. researchgate.net Systems used for trioxane synthesis include:

Silica (B1680970) Gel: Specially prepared silica gel beads are effective catalysts for the cyclotrimerization of saturated aliphatic aldehydes. chemtube3d.com

Zeolites: The zeolite ferrierite has been shown to catalyze the cyclotrimerization of acetaldehyde (B116499) with 100% selectivity at ambient temperature. youtube.com

Metal Oxides: Commercial bulk zinc oxide can catalyze the cyclotrimerization of various aldehydes at room temperature under solvent-free conditions. acs.org

Clays: Bentonitic earth has been reported as a simple and effective catalyst for synthesizing 1,3,5-trioxanes from both aliphatic and aromatic aldehydes. nih.gov

Interactive Table: Comparison of Catalytic Systems for Trioxane Synthesis

| Catalyst Type | Examples | Phase | Advantages | Disadvantages |

|---|---|---|---|---|

| Homogeneous | Sulfuric Acid, Heteropoly Acids wikipedia.orglibretexts.org, Ionic Liquids nih.gov | Liquid | High activity, mild conditions | Difficult to separate from product, potential for corrosion |

| Heterogeneous | Silica Gel chemtube3d.com, Zeolites youtube.com, Zinc Oxide acs.org, Bentonite Clay nih.gov | Solid | Easy separation and recycling, continuous flow potential | Potentially lower activity, mass transfer limitations |

Optimizing reaction parameters is crucial for achieving high yields and selectivity in trioxane synthesis.

Temperature: The cyclotrimerization is often conducted at low temperatures to control the exothermic nature of the reaction and minimize the formation of unwanted byproducts. For example, the synthesis using silica gel as a catalyst is typically maintained between -10°C and -3°C. chemtube3d.com Other protocols using ionic liquids or zinc oxide operate effectively at room temperature (e.g., 25°C). nih.govacs.org

Pressure: Most reported syntheses are conducted at atmospheric pressure.

Solvent: A significant advantage of many modern protocols is the ability to perform the reaction under solvent-free (neat) conditions. nih.govacs.org This simplifies purification and reduces chemical waste. In some systems, such as those using heteropoly acids, the reaction mixture can spontaneously separate into two phases at high aldehyde conversion: a product phase and a catalyst phase, which allows for the straightforward recovery and reuse of the catalyst. wikipedia.org

Interactive Table: Reported Conditions for 2,4,6-Trialkyl-1,3,5-Trioxane Synthesis

| Aldehyde | Catalyst | Temperature (°C) | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Isobutyraldehyde | [Et3NH]Cl/FeCl3 | 25 | None (Neat) | 91.1% | nih.gov |

| Isobutyraldehyde | Zinc Oxide | Room Temp. | None (Neat) | High | acs.org |

| Propionaldehyde | Phosphomolybdic Acid | Not specified | Phase-separating | High | wikipedia.org |

| Acetaldehyde | Silica Gel | -10 to -3 | None (Neat) | Not specified | chemtube3d.com |

| n-Butyraldehyde | Silica Gel Fixed Bed | 15 | None (Neat) | 98% (based on conversion) | acs.org |

Novel and Emerging Synthetic Pathways for 1,3,5-Trioxane Scaffolds

While cyclotrimerization remains the workhorse for simple trioxane synthesis, modern organic chemistry offers powerful tools for constructing complex heterocyclic scaffolds that could be applied to novel trioxane derivatives.

Ring-closing metathesis (RCM) has emerged as a robust and versatile method for synthesizing a wide array of unsaturated cyclic compounds, including oxygen-containing heterocycles. wikipedia.orgnih.gov The reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular metathesis of a molecule containing two terminal alkenes to form a cycloalkene and volatile ethylene. wikipedia.org

RCM has proven effective for creating rings of various sizes, from 5-membered up to large macrocycles, and tolerates a broad range of functional groups. wikipedia.org Its application in synthesizing oxygen heterocycles is well-documented. nih.govthieme-connect.de While RCM inherently produces unsaturated rings, subsequent reduction of the resulting double bond could provide a pathway to saturated heterocycles. Although a direct synthesis of a saturated 1,3,5-trioxane ring using RCM has not been prominently reported, the power of this methodology suggests its potential for accessing novel, complex, or functionalized trioxane scaffolds from appropriately designed acyclic precursors.

Transacetalization is a fundamental reaction in acetal (B89532) chemistry where one acetal is converted into another by reaction with an alcohol or a different carbonyl compound in the presence of an acid catalyst. researchgate.net The formation of acetals is a reversible process, and this equilibrium can be manipulated to either form or cleave acetal linkages. libretexts.org

This principle is directly relevant to trioxane chemistry. The acid-catalyzed equilibrium between an aldehyde and its cyclic trimer is, in essence, a series of acetal formation and cleavage steps. youtube.com Transacetalization can be envisioned as a synthetic strategy where a pre-existing acetal or cyclic ether is reacted with an aldehyde (like isobutyraldehyde) to form the desired trioxane. For instance, processes involving the copolymerization of 1,3,5-trioxane with other cyclic ethers like 1,3-dioxepane (B1593757) proceed through propagation and transacetalization mechanisms. acs.org Treatment of 1,3-dioxanes with a catalytic amount of acid in an alcohol solvent can lead to the cleavage of the acetal, demonstrating the reversibility and utility of transacetalization reactions for modifying acetal structures. researchgate.net This approach could provide a mild pathway for the synthesis or modification of substituted 1,3,5-trioxanes.

Multi-Step Syntheses Involving Trioxane Formation

While the direct cyclotrimerization of isobutyraldehyde is the most common route to 2-(Propan-2-yl)-1,3,5-trioxane, multi-step sequences have been developed for the synthesis of related, highly functionalized trioxane structures. These methodologies, while more complex, allow for the introduction of specific chemical moieties and the creation of novel molecular architectures.

A notable example is a four-step synthesis that begins with isobutyraldehyde to ultimately yield 1,3,5-trioxane-2,4,6-trione. acs.orgallfordrugs.com This process, while not terminating at this compound, involves the formation of a substituted trioxane ring as a key intermediate. The sequence is as follows:

Chlorination: The process starts with the chlorination of isobutyraldehyde (the monomer precursor to this compound).

Cyclotrimerization: The resulting 2-chloro-2-methylpropanal undergoes cyclotrimerization to form 2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane. acs.orgallfordrugs.com This step establishes the core trioxane ring structure.

Dehydrochlorination: The chlorinated trioxane is then subjected to dehydrochlorination.

Ozonolysis: The final step involves ozonolysis at low temperatures to yield the target trioxane-trione. acs.orgallfordrugs.com

This synthetic pathway highlights how the trioxane core can be assembled from a substituted aldehyde and then further modified, demonstrating the versatility of multi-step approaches in accessing complex trioxane derivatives.

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which seeks to design chemical processes that are more environmentally benign. google.com Key principles such as the use of safer solvents, renewable feedstocks, and catalytic reagents are being applied to make the production of this compound more sustainable. chemsynthesis.com

Solvent-Free and Reduced-Solvent Methodologies

A significant advancement in the sustainable synthesis of this compound is the development of solvent-free reaction conditions. Traditional chemical syntheses often rely on large volumes of organic solvents, which can be hazardous and contribute to environmental pollution. By eliminating the solvent, these improved methods reduce waste and operational hazards.

Research has demonstrated the successful cyclotrimerization of isobutyraldehyde into 2,4,6-triisopropyl-1,3,5-trioxane under solvent-free conditions. google.com This approach is not only environmentally preferable but also economically advantageous as it simplifies the purification process, since the need to remove a solvent after the reaction is obviated. google.com The reaction is preferably carried out in the absence of solvents, although inert solvents can be used if necessary. google.com

Utilization of Sustainable Catalysts and Biocatalysis

The choice of catalyst is a cornerstone of green synthetic chemistry. For the synthesis of 2,4,6-trialkyl-1,3,5-trioxanes, including the 2-isopropyl variant, a shift from corrosive liquid acids to more sustainable solid acid catalysts has been observed.

Silica gel has been identified as an effective and reusable catalyst for the cyclotrimerization of aliphatic aldehydes. google.com This method avoids the issues associated with strong mineral acids like sulfuric or phosphoric acid. google.com Other sustainable options include cation-exchange resins, such as crosslinked poly(styrenesulfonic acids), which can be easily recovered and reused, minimizing waste and improving process efficiency. google.com

The table below summarizes some of the catalysts used in the synthesis of substituted trioxanes.

| Catalyst Type | Specific Example | Advantages |

| Solid Acid | Silica Gel | Reusable, avoids neutralization steps, economical as a fixed-bed catalyst. google.com |

| Ion-Exchange Resin | Crosslinked Poly(styrenesulfonic acids) | Recyclable, high catalytic activity. google.com |

While specific examples of biocatalysis for the synthesis of this compound are not yet prevalent in the literature, biocatalysis in general offers a promising avenue for future green synthesis. Enzymes operate under mild conditions and exhibit high selectivity, which could be harnessed for the efficient and environmentally friendly production of cyclic acetals. nih.gov The development of enzymes for this specific transformation remains an area for future research.

Atom Economy and Waste Minimization in Trioxane Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.gov The ideal reaction has a 100% atom economy.

The direct cyclotrimerization of isobutyraldehyde to form this compound is an excellent example of an atom-economical reaction. In this process, three molecules of the aldehyde combine to form one molecule of the trioxane, with no other atoms being lost as byproducts.

Reaction: 3 C₄H₈O (Isobutyraldehyde) → C₁₂H₂₄O₃ (this compound)

This reaction theoretically achieves 100% atom economy, as all atoms of the reactants are present in the product. In practice, the yield based on the conversion of the aldehyde is nearly 100%, with minimal residue (0-5% polymeric material), indicating very high efficiency and minimal waste generation. google.com

The table below illustrates the concept of atom economy for this synthesis.

| Reactant | Molecular Formula | Total Mass of Reactants | Product | Molecular Formula | Mass of Product | Atom Economy |

| 3 x Isobutyraldehyde | C₄H₈O | 3 x 72.11 g/mol = 216.33 g/mol | 1 x this compound | C₁₂H₂₄O₃ | 216.32 g/mol | ~100% |

This high level of atom economy, coupled with solvent-free methods and recyclable catalysts, positions the synthesis of this compound as a process that can be aligned with the highest standards of green and sustainable chemistry.

Reaction Mechanisms and Chemical Transformations of the 1,3,5 Trioxane Core

Acid-Catalyzed Ring Opening and Decomposition Mechanisms

The 1,3,5-trioxane (B122180) ring is essentially a cyclic trimer of formaldehyde (B43269) and, like other acetals, is susceptible to hydrolysis under acidic conditions. commonorganicchemistry.com This process involves the cleavage of the carbon-oxygen bonds within the ring, leading to its decomposition.

The acid-catalyzed decomposition of 2-(propan-2-yl)-1,3,5-trioxane is initiated by the protonation of one of the oxygen atoms of the trioxane (B8601419) ring. This initial step is crucial as it transforms a poor leaving group (an alkoxide) into a good leaving group (an alcohol). chemistrysteps.com Following protonation, the C-O bond cleaves, leading to the opening of the ring and the formation of a resonance-stabilized carbocation intermediate. chemistrysteps.comlibretexts.org

The general mechanism for the acid-catalyzed hydrolysis of acetals involves the following key steps:

Protonation: An oxygen atom of the acetal (B89532) is protonated by an acid catalyst. libretexts.org

Cleavage: The protonated C-O bond breaks, forming an alcohol and a resonance-stabilized carbocation (an oxocarbenium ion). libretexts.org

Nucleophilic Attack: A nucleophile, typically water in hydrolysis reactions, attacks the electrophilic carbocation. libretexts.org

Deprotonation: The resulting intermediate is deprotonated to yield the final products. chemistrysteps.com

In the case of this compound, this sequence of events would lead to the fragmentation of the trioxane ring. The presence of the isopropyl group at the C2 position can influence the stability of the intermediate carbocation and thus affect the reaction rate.

The acid-catalyzed decomposition of this compound ultimately leads to the formation of its constituent aldehyde monomers. The 1,3,5-trioxane ring itself is a trimer of formaldehyde. wikipedia.org The substituent at the C2 position originates from a different aldehyde used in the synthesis of the trioxane. Therefore, the breakdown of this compound is expected to yield two molecules of formaldehyde and one molecule of isobutyraldehyde (B47883).

This decomposition pathway is analogous to the acid-catalyzed hydrolysis of other 2-substituted-1,3,5-trioxanes, which serve as sources of their corresponding aldehydes.

Nucleophilic Attack and Ring-Opening Reactions

While the 1,3,5-trioxane ring is generally stable to bases, strong nucleophiles can induce ring-opening reactions, although this is less common than acid-catalyzed cleavage. The carbon atoms of the trioxane ring are electrophilic and can be attacked by nucleophiles. In the case of this compound, the C2 carbon, bonded to the isopropyl group, and the C4/C6 carbons, which are CH₂ groups, present different steric and electronic environments for nucleophilic attack.

Stereochemical Aspects and Regioselectivity in Trioxane Transformations

The concepts of stereochemistry and regioselectivity are important in understanding the transformations of substituted trioxanes.

Stereochemistry: The 1,3,5-trioxane ring typically adopts a chair conformation. For a substituted trioxane like this compound, the isopropyl group can occupy either an axial or an equatorial position. The equatorial position is generally more stable due to reduced steric hindrance. Reactions that proceed through a planar intermediate, such as the oxocarbenium ion in acid-catalyzed hydrolysis, can lead to a loss of stereochemical information at the reacting center. libretexts.org However, if the reaction mechanism does not involve a planar intermediate, the stereochemistry of the starting material can influence the stereochemistry of the products.

Regioselectivity: Regioselectivity refers to the preference for one direction of bond making or breaking over another. In the context of this compound, regioselectivity would be a factor in reactions where the different carbon atoms of the ring are not equally reactive. For instance, in a hypothetical nucleophilic ring-opening reaction, the nucleophile might preferentially attack the less sterically hindered C4/C6 positions over the more substituted C2 position. In acid-catalyzed ring-opening, the initial protonation can occur at any of the three oxygen atoms. The subsequent cleavage and the site of nucleophilic attack will be influenced by the stability of the resulting intermediates.

Unimolecular Decomposition Pathways of Trioxane Derivatives

At elevated temperatures, 1,3,5-trioxane and its derivatives can undergo unimolecular decomposition in the gas phase. researchgate.netosti.gov This process typically involves the concerted or stepwise cleavage of the C-O bonds within the ring.

The thermal decomposition of the parent 1,3,5-trioxane has been studied and is known to produce three molecules of formaldehyde. researchgate.net For a substituted trioxane like this compound, the decomposition is expected to follow a similar pathway, yielding a mixture of formaldehyde and isobutyraldehyde.

The presence of the isopropyl substituent may affect the stability of the trioxane ring and the kinetics of its decomposition. The electron-donating nature of the alkyl group could influence the bond strengths within the ring.

The kinetics of the unimolecular decomposition of trioxane derivatives can be described by the Arrhenius equation, which relates the rate constant of a reaction to the activation energy and temperature. Theoretical studies, often employing computational chemistry methods, are valuable for estimating these kinetic parameters and elucidating the reaction mechanism.

While specific experimental kinetic data for the unimolecular decomposition of this compound are not available in the reviewed literature, theoretical studies on related cyclic ethers and trioxane derivatives provide insights into the expected behavior. acs.orgnih.gov These studies often calculate the potential energy surface for the decomposition reaction, identifying the transition states and intermediates to determine the most likely reaction pathway and the associated energy barriers.

For the parent 1,3,5-trioxane, the unimolecular decomposition into three formaldehyde molecules has been investigated both experimentally and theoretically. researchgate.netosti.gov The table below presents some reported kinetic parameters for the decomposition of 1,3,5-trioxane under different conditions.

Table 1: Experimental Kinetic Parameters for the Unimolecular Decomposition of 1,3,5-Trioxane

| Temperature Range (K) | Pressure Range | Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (kcal/mol) | Source |

|---|---|---|---|---|

| 700-800 | Atmospheric | 10¹⁵.²⁸ ± ⁰.⁰⁶ | 47.5 ± 2.4 | osti.gov |

| 950-1270 | - | 10¹⁵.⁸⁶ | 50.0 | researchgate.net |

These values for the parent compound provide a baseline for estimating the kinetic parameters for substituted derivatives like this compound. The isopropyl group would likely influence these parameters due to steric and electronic effects. Theoretical calculations would be necessary to quantify these effects precisely.

Derivatization and Functionalization of the this compound Structure

The this compound structure offers possibilities for further chemical modification, both at the exocyclic positions of the substituents and through transformations of the trioxane ring itself.

The functionalization of the this compound can be achieved through reactions involving the substituent. A notable example is the synthesis of 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane. This process begins with the chlorination of isobutyraldehyde, followed by the cyclotrimerization of 2-chloro-2-methylpropanal to form 2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane. acs.org Subsequent dehydrochlorination of this chlorinated trioxane derivative using a base like potassium tert-butoxide (KOt-Bu) in tetrahydrofuran (B95107) (THF) yields 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane. acs.org This reaction sequence demonstrates the feasibility of introducing functional groups onto the alkyl substituents of the trioxane ring, which can then be used for further chemical transformations.

While not directly involving this compound, the synthesis of substituted 1,3,5-triazines from cyanuric chloride through sequential nucleophilic substitution provides a conceptual framework for potential exocyclic modifications. mdpi.com This methodology, which takes advantage of the decreasing reactivity of the ring with an increasing number of substituents, could potentially be adapted for the controlled functionalization of trioxane derivatives. mdpi.com

The 1,3,5-trioxane ring itself can undergo significant chemical transformations, most notably through ring-opening reactions. The cationic ring-opening polymerization of 1,3,5-trioxane is a well-established process for the production of polyoxymethylene (POM), a high-molecular-weight polymer. researchgate.netrsc.org This polymerization is typically initiated by acids and involves the cleavage of the trioxane ring. nih.govresearchgate.net The process can be influenced by various factors, including the presence of comonomers. For instance, the copolymerization of 1,3,5-trioxane with monomers like 1,3-dioxolane, octamethylcyclotetrasiloxane, or cyclohexane (B81311) oxide can lead to copolymers with altered thermal stability. researchgate.net

Furthermore, research into related 1,2,4-trioxanes has shown that the trioxane ring can be a versatile scaffold for creating complex molecular architectures. For example, synthetic routes to 3-spiroannelated 1,2,4-trioxane (B1259687) structures and bicyclic peroxides with intact 1,2,4-trioxane units have been explored. mdpi.com These studies, while focused on a different trioxane isomer, highlight the potential for the trioxane core to participate in intricate chemical transformations, leading to novel molecular frameworks.

Theoretical and Computational Investigations of 2 Propan 2 Yl 1,3,5 Trioxane

Conformational Analysis and Energy Landscapes

The conformational landscape of 2-(propan-2-yl)-1,3,5-trioxane is primarily defined by the flexibility of the six-membered 1,3,5-trioxane (B122180) ring and the spatial orientation of its bulky isopropyl substituent.

The 1,3,5-trioxane ring, a cyclic trimer of formaldehyde (B43269), is structurally analogous to cyclohexane (B81311). rsc.orgnih.gov To minimize angular and torsional strain, it avoids a planar arrangement and adopts puckered conformations. The two principal conformations are the "chair" and "boat" forms.

Chair Conformation: This is the most stable conformation for the 1,3,5-trioxane ring. In this arrangement, all bond angles are close to the ideal tetrahedral angle (109.5°), and all hydrogen atoms on adjacent ring carbons are in a staggered arrangement, which minimizes torsional strain. The chair form is highly symmetrical and strain-free.

Boat Conformation: The boat conformation is significantly less stable than the chair. This instability arises from two main factors:

Torsional Strain: Four pairs of hydrogen atoms on the "sides" of the boat are eclipsed, leading to considerable torsional strain.

Steric Strain: The two "flagpole" hydrogen atoms, located at the "bow" and "stern" of the boat, point towards each other, resulting in significant van der Waals repulsion (steric hindrance).

A slightly more stable, non-eclipsed version of the boat form is the "twist-boat" or "skew-boat" conformation, which alleviates some of the flagpole and eclipsing interactions. However, the chair conformation remains the global energy minimum and the predominant form at equilibrium.

When a substituent is added to the trioxane (B8601419) ring, as in this compound, it can occupy one of two positions in the chair conformation: axial (perpendicular to the ring's plane) or equatorial (in the approximate plane of the ring).

The isopropyl group is sterically demanding. Its placement in an axial position leads to significant destabilizing steric interactions with the axial hydrogen atoms (or lone pairs of oxygen) at the C4 and C6 positions of the ring. These are known as 1,3-diaxial interactions. To avoid this steric clash, the isopropyl group has a strong preference for the less hindered equatorial position.

The energy difference between the axial and equatorial conformers can be estimated. For an isopropyl group on a cyclohexane ring, the free energy difference (ΔG°) favoring the equatorial position is approximately 2.1 kcal/mol. epa.gov This provides a strong indication that the chair conformation of this compound with the isopropyl group in the equatorial position is the most thermodynamically stable conformer by a significant margin.

| Conformer | Isopropyl Position | Key Destabilizing Interactions | Estimated Relative Energy (kcal/mol) |

|---|---|---|---|

| Chair | Equatorial | Minimal | 0 (Reference) |

| Chair | Axial | 1,3-Diaxial Steric Strain | ~2.1 - 2.5 |

| Boat | - | Torsional Strain, Flagpole Interactions | ~5 - 6 |

While steric effects favor an equatorial substituent, stereoelectronic effects can sometimes favor an axial orientation. The most relevant of these is the anomeric effect. wikipedia.org The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to prefer the axial position, which is counterintuitive to steric considerations. wikipedia.orgscripps.edu

This effect is typically explained by a stabilizing orbital interaction known as hyperconjugation. Specifically, a lone pair (n) on an endocyclic oxygen atom can donate electron density into the antibonding orbital (σ) of the adjacent C-X bond (where X is the substituent). wikipedia.orgrsc.org This n → σ interaction is maximized when the lone pair and the C-X bond are anti-periplanar (180° apart), a geometry that occurs when the substituent is in the axial position.

In this compound, the substituent is an isopropyl group. Since carbon is not a highly electronegative atom, the C-C bond to the isopropyl group is a poor σ-acceptor. Consequently, the stabilizing anomeric interaction (n_O → σ*_C-C) is expected to be very weak. The significant steric destabilization of the axial isopropyl group far outweighs any minor stabilization from the anomeric effect. Therefore, the conformational equilibrium is overwhelmingly dominated by the equatorial conformer.

Electronic Structure and Bonding Analysis

To gain a more quantitative understanding of the energies and bonding within this compound, computational methods such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are employed.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. For conformational analysis, DFT is used to optimize the geometry of different conformers (e.g., axial-chair, equatorial-chair, boat) and calculate their corresponding electronic energies. This allows for a precise determination of the relative stabilities and the energy barriers for interconversion between them.

While specific DFT studies focused solely on this compound are not prominent, calculations on analogous systems like 2,4,6-tripropyl-1,3,5-trioxane (B1585552) and other substituted dioxanes are well-documented. These studies confirm that the chair conformation with alkyl groups in the equatorial position is the lowest energy state. DFT calculations would provide precise energy differences (ΔE) and free energy differences (ΔG) between the conformers, confirming the qualitative picture described above.

| Parameter | Equatorial-Chair Conformer | Axial-Chair Conformer | Description |

|---|---|---|---|

| Relative Energy (ΔE) | 0.00 kcal/mol | > 2.0 kcal/mol | The energy difference relative to the most stable conformer. |

| Dipole Moment | Lower Value | Higher Value | A measure of the molecule's overall polarity. |

| Equilibrium Population (298 K) | > 95% | < 5% | The predicted percentage of each conformer at room temperature. |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and orbital interactions within a molecule. It provides a detailed picture of the bonding by translating the complex wave function from a DFT calculation into localized bonds, lone pairs, and antibonding orbitals.

NBO analysis is particularly useful for quantifying stereoelectronic effects. rsc.org It calculates the second-order perturbation theory energy of interaction, E(2), between a filled (donor) orbital and an empty (acceptor) orbital. This E(2) value represents the magnitude of the stabilization from that specific interaction.

For this compound, NBO analysis would be used to:

Quantify the anomeric effect: By calculating the E(2) value for the n_O → σ*_C-C interaction in the axial conformer. This value is expected to be small (likely < 1 kcal/mol).

Analyze steric repulsion: By identifying strong steric clashes, which appear as large repulsive energies between filled NBOs.

Confirm hyperconjugative effects: Identify other stabilizing interactions, such as those involving C-H bonds donating into adjacent antibonding orbitals.

| Conformer | Donor NBO | Acceptor NBO | Interaction Type | Expected E(2) (kcal/mol) |

|---|---|---|---|---|

| Axial-Chair | n(O1) | σ(C2-C(isopropyl)) | Anomeric Effect | Weak (< 1.0) |

| Equatorial-Chair | n(O1) | σ(C2-H) | Hyperconjugation | Moderate |

| Both | σ(C-H) | σ*(C-O) | Hyperconjugation | Variable |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic behavior of molecules over time. acs.org By solving Newton's equations of motion for a system of atoms, MD provides insights into conformational changes, intermolecular interactions, and thermodynamic properties that are often inaccessible through experimental means alone. acs.org For this compound, MD simulations can elucidate the flexibility of the trioxane ring, the rotational dynamics of the isopropyl substituent, and the molecule's interaction with its environment.

Detailed research findings from MD simulations on related trioxane systems reveal key dynamic properties. For instance, simulations of 1,2,4-trioxane (B1259687) derivatives have been used to study their stability and binding affinity in biological systems, often at various temperatures to assess thermal effects on the molecule's dynamics. researchgate.net These studies typically analyze trajectories to understand structural fluctuations and intermolecular interactions. researchgate.net While specific MD studies on this compound are not prevalent in public literature, the methodologies are directly transferable. An MD simulation of this compound would involve placing it in a simulation box, often with a solvent, and observing its structural evolution over nanoseconds.

Key analyses performed in such simulations include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible. For this compound, this would highlight the flexibility of the trioxane ring and the movement of the isopropyl group.

Principal Component Analysis (PCA): To identify the dominant collective motions of the atoms, revealing the primary modes of conformational change.

Radial Distribution Functions (RDFs): To understand the solvation structure and how solvent molecules arrange themselves around the solute.

The table below summarizes the types of insights that can be gained from MD simulations of substituted trioxanes.

| DCCM | Analyzes the dynamic cross-correlation of atomic motions. | Shows whether the motions of the isopropyl group are correlated with the motions of the trioxane ring atoms. researchgate.net |

Computational Elucidation of Reaction Mechanisms

Computational chemistry offers indispensable tools for mapping out the intricate pathways of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify intermediates, locate transition states, and determine the energy barriers that govern reaction rates. For a molecule like this compound, these methods are crucial for understanding its stability, decomposition pathways, and potential for polymerization.

A transition state (TS) represents the highest energy point along a reaction pathway, an unstable configuration that is fleetingly formed as reactants transform into products. nih.gov Identifying the precise geometry and energy of the TS is paramount to understanding reaction kinetics. Computational methods, particularly those based on Density Functional Theory (DFT) and high-level ab initio calculations like Coupled-Cluster (CC), are the primary tools for this purpose. nih.gov

Studies on the parent 1,3,5-trioxane have utilized these methods to investigate its acid-catalyzed polymerization. For example, ab initio MD simulations have shown that the introduction of a proton to liquid trioxane leads to the rapid breaking of the ring. To study such a reaction for this compound, a typical workflow would involve:

Optimizing the geometries of the reactant(s) and product(s).

Proposing a plausible reaction pathway and searching for the transition state structure along this path using algorithms like the synchronous transit-guided quasi-Newton (STQN) method.

Performing a frequency calculation on the located TS structure. A true first-order saddle point (a transition state) will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

The accuracy of the calculated TS energy, and thus the reaction barrier, is highly dependent on the level of theory and basis set employed.

Interactive Data Table: Common Methods for Transition State Calculations

| Method | Description | Typical Accuracy for Barrier Heights |

|---|---|---|

| DFT (e.g., B3LYP, ωB97X-D) | Balances computational cost and accuracy, making it suitable for larger systems. The choice of functional is critical. | 2-4 kcal/mol, but can have larger errors. |

| MP2 | Møller–Plesset perturbation theory of the second order. A post-Hartree-Fock method that includes electron correlation. | Generally more accurate than DFT, but more computationally expensive. |

| CCSD(T) | Coupled-Cluster with Single, Double, and perturbative Triple excitations. Often called the "gold standard" of quantum chemistry. nih.gov | Within 1 kcal/mol of experimental values when used with a large basis set. |

| QM/MM | Quantum Mechanics/Molecular Mechanics. Treats the reactive core with a high-level QM method and the surrounding environment with a classical MM force field. | Accuracy depends on the QM level used for the core region. |

The energy barrier (Ea) is the energy difference between the transition state and the reactants. It is the most critical factor in determining the reaction rate, as described by the Arrhenius equation. A high barrier indicates a slow reaction, while a low or non-existent barrier suggests a very fast or spontaneous process. For instance, in the acid-catalyzed polymerization of 1,3,5-trioxane, the formation of a protonated dimer was found to be essentially barrierless in the condensed phase.

The reaction coordinate itself is typically defined as the path of steepest descent from the transition state down to the reactant and product minima. Plotting the energy as a function of progression along this intrinsic reaction coordinate (IRC) generates the reaction energy profile. This profile can also reveal the presence of intermediates—stable species that exist in valleys along the reaction coordinate between the transition state and the final products.

Interactive Data Table: Parameters from Reaction Coordinate Analysis

| Parameter | Definition | Significance |

|---|---|---|

| Activation Energy (Ea) | The energy difference between the transition state and the reactants. nih.gov | Determines the rate of the reaction. A higher Ea means a slower reaction. |

| Reaction Free Energy (ΔG) | The free energy difference between the products and the reactants. | Indicates the spontaneity of the reaction. A negative ΔG signifies a spontaneous reaction. |

| Transition State (TS) Geometry | The molecular structure at the peak of the energy barrier. | Provides a snapshot of the bond-breaking and bond-forming processes. |

| Intermediates | Local energy minima along the reaction coordinate between reactants and products. | Their presence indicates a multi-step reaction mechanism. |

By applying these computational techniques, a comprehensive understanding of the chemical reactivity and degradation pathways of this compound can be achieved, guiding its application and handling in various chemical processes.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 2 Propan 2 Yl 1,3,5 Trioxane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 2-(Propan-2-yl)-1,3,5-trioxane by mapping the magnetic environments of its constituent nuclei, primarily ¹H and ¹³C.

Application of ¹H and ¹³C NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of this compound. The symmetry and substitution pattern of the molecule give rise to a distinct set of signals.

In the ¹H NMR spectrum, the protons of the trioxane (B8601419) ring appear as distinct signals. The two methylene (B1212753) groups (at C4 and C6) are chemically equivalent due to rapid conformational averaging at room temperature, typically producing a single sharp singlet. The proton at C2, being adjacent to the isopropyl substituent, appears as a distinct signal, often a quartet, due to coupling with the methine proton of the isopropyl group. The isopropyl group itself displays a characteristic pattern: a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons.

The ¹³C NMR spectrum is similarly informative. It will show distinct resonances for the carbons of the trioxane ring and the isopropyl group. The methylene carbons (C4 and C6) of the trioxane ring are equivalent and appear as a single peak. The substituted carbon (C2) of the ring appears at a different chemical shift. The isopropyl group gives rise to two signals: one for the methine carbon and another for the two equivalent methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of 1,3,5-trioxane (B122180) and related isopropyl-substituted compounds. Actual shifts may vary depending on the solvent and experimental conditions.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H on C2 | ¹H | ~4.8 - 5.0 | Doublet | ~5 Hz |

| H on C4/C6 | ¹H | ~5.1 - 5.2 | Singlet | N/A |

| Isopropyl CH | ¹H | ~2.0 - 2.2 | Septet | ~7 Hz |

| Isopropyl CH₃ | ¹H | ~1.0 - 1.2 | Doublet | ~7 Hz |

| C2 | ¹³C | ~100 - 105 | CH | N/A |

| C4/C6 | ¹³C | ~92 - 94 | CH₂ | N/A |

| Isopropyl CH | ¹³C | ~30 - 35 | CH | N/A |

| Isopropyl CH₃ | ¹³C | ~18 - 20 | CH₃ | N/A |

2D NMR Techniques (COSY, HSQC) for Complex Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals, especially in confirming the connectivity between the isopropyl group and the trioxane ring.

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, a COSY spectrum would display a key cross-peak connecting the methine proton of the isopropyl group to the methyl protons, confirming the isopropyl fragment. Another critical correlation would be observed between the C2 proton of the trioxane ring and the isopropyl methine proton, definitively establishing the point of attachment. researchgate.netnist.gov

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). researchgate.nethoriba.com An HSQC spectrum would show correlations for each C-H bond, allowing for the direct assignment of each carbon signal based on the previously assigned proton spectrum.

Table 2: Expected 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Expected Cross-Peaks |

| COSY | ¹H ↔ ¹H | (Isopropyl CH) ↔ (Isopropyl CH₃) |

| (H on C2) ↔ (Isopropyl CH) | ||

| HSQC | ¹H ↔ ¹³C | (H on C2) ↔ (C2) |

| (H on C4/C6) ↔ (C4/C6) | ||

| (Isopropyl CH) ↔ (Isopropyl CH) | ||

| (Isopropyl CH₃) ↔ (Isopropyl CH₃) |

Quantitative NMR Methodologies using 1,3,5-Trioxane as Standard

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance. 1,3,5-Trioxane itself is an excellent internal standard for qNMR assays. aip.orgacs.org Its utility stems from several key properties:

It is a stable, crystalline solid that can be weighed accurately.

It produces a single, sharp singlet in the ¹H NMR spectrum (at ~5.15 ppm in CDCl₃) corresponding to its six equivalent methylene protons. aip.orgresearchgate.net

This signal appears in a region of the spectrum that is often free from the signals of many common organic analytes, minimizing interference and overlap. aip.org

By adding a precisely weighed amount of 1,3,5-trioxane to a sample of this compound, the purity of the analyte can be determined by comparing the integral of one of its distinct signals (e.g., the isopropyl methyl doublet) to the integral of the 1,3,5-trioxane singlet.

Variable Temperature NMR for Conformational Studies

The 1,3,5-trioxane ring is not planar and preferentially adopts a chair conformation. For substituted trioxanes, this can lead to different conformational isomers. Variable Temperature (VT) NMR is the primary technique used to study these dynamic processes, such as ring inversion and the rotation of substituents. chemicalbook.comchemicalbook.com

For this compound, the isopropyl group can occupy either an equatorial or an axial position. At room temperature, the interconversion between these chair conformers is typically fast on the NMR timescale, resulting in an averaged spectrum. However, by lowering the temperature, this interconversion can be slowed down. If the energy barrier is sufficiently high, the signals in the NMR spectrum will broaden, then decoalesce into separate sets of signals for each conformer. chemicalbook.com Analyzing the spectra at different temperatures allows for the determination of the energy barriers (ΔG‡) for ring inversion and the relative thermodynamic stability of the equatorial and axial conformers. epa.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Identification of Characteristic Trioxane Ring Vibrations

The vibrational spectrum of this compound is dominated by the vibrations of the C-H bonds, the C-C bonds of the isopropyl group, and, most characteristically, the C-O bonds and skeletal modes of the trioxane ring. The 1,3,5-trioxane ring has a six-membered structure with alternating oxygen and carbon atoms, giving rise to a series of distinct and strong IR and Raman bands. aip.orgaip.org

The most prominent features associated with the trioxane ring are the strong C-O stretching vibrations. Due to the coupled nature of the C-O-C linkages, both symmetric and asymmetric stretching modes are observed, typically in the 1250-900 cm⁻¹ region. Skeletal vibrations, including ring breathing and deformation modes, also appear in the fingerprint region of the spectrum. The presence of the isopropyl group will add characteristic C-H stretching bands (~2870-2960 cm⁻¹) and bending vibrations (~1370-1465 cm⁻¹).

Table 3: Characteristic Infrared (IR) and Raman Bands for the 1,3,5-Trioxane Ring Frequencies are based on studies of 1,3,5-trioxane and may be slightly shifted by the isopropyl substituent. aip.orgaip.org

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Spectroscopy | Description |

| CH₂ Asymmetric Stretch | ~2960 | IR, Raman | Stretching of methylene C-H bonds |

| CH₂ Symmetric Stretch | ~2890 | IR, Raman | Stretching of methylene C-H bonds |

| CH₂ Scissoring | ~1480 | IR, Raman | In-plane bending of methylene groups |

| Ring Asymmetric Stretch (C-O-C) | ~1240 | IR (strong) | Asymmetric stretching of the ether linkages |

| CH₂ Wagging | ~1170 | IR (strong) | Out-of-plane bending of methylene groups |

| Ring Symmetric Stretch (C-O-C) | ~965 | Raman (strong) | Symmetric "breathing" of the trioxane ring |

| Ring Deformation | ~915 | IR (strong) | Skeletal deformation of the ring |

High-Resolution Far-Infrared Spectroscopy

For this compound, the Mid-IR region is expected to be dominated by strong absorptions from the C-O-C acetal (B89532) linkages. Cyclic ethers and acetals typically exhibit multiple strong bands in the 1200-1020 cm⁻¹ range due to the stretching vibrations of the C-O-C-O-C moiety. researchgate.netblogspot.com The presence of the isopropyl group would contribute characteristic C-H stretching and bending vibrations.

The Far-IR spectrum (typically 400-10 cm⁻¹) would reveal the lower energy vibrational modes. These are particularly sensitive to the molecule's three-dimensional structure. For the trioxane ring, which exists in a stable chair conformation, Far-IR spectroscopy can detect the low-energy ring puckering and ring deformation vibrations. A study on the infrared absorption spectra of cyclic acetals of sugars noted the importance of the far-infrared region for observing bands that might be weak or obscured in the mid-IR range. nist.gov These vibrations are crucial for understanding the flexibility of the ring system and the energetic barriers between different conformations.

Table 1: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2970 - 2870 | C-H Stretch | Isopropyl Group & CH₂ |

| 1470 - 1450 | C-H Bend | CH₂ and CH₃ |

| 1385 - 1370 | C-H Bend (Umbrella) | Isopropyl Group |

| 1200 - 1020 | C-O-C Asymmetric & Symmetric Stretch | Trioxane Ring (Acetal) |

| < 400 | Ring Puckering, Torsional & Skeletal Deformations | Trioxane Ring |

In Situ Spectroscopic Monitoring of Trioxane Reactions

In situ spectroscopic monitoring, particularly using Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy, offers real-time insights into reaction kinetics, mechanisms, and the transient behavior of intermediates. youtube.comnih.gov This methodology is highly applicable to studying the formation and reactions of this compound.

A primary application would be monitoring the acid-catalyzed synthesis of the compound from its precursors: isobutyraldehyde (B47883) and formaldehyde (B43269). The reaction involves the cyclotrimerization of the aldehydes. By immersing an ATR probe into the reaction mixture, the progress can be followed continuously without the need for offline sampling. youtube.com

The reaction could be monitored by tracking the following spectral changes:

Disappearance of Reactants: A decrease in the intensity of the carbonyl (C=O) stretching bands of isobutyraldehyde (around 1725 cm⁻¹) and formaldehyde.

Appearance of Product: The emergence and increase in the intensity of the strong, characteristic C-O-C stretching bands of the trioxane ring between 1200 cm⁻¹ and 1020 cm⁻¹. researchgate.net

This continuous data stream allows for the generation of concentration profiles over time for reactants and the product. From this data, kinetic parameters such as reaction rates and activation energies can be determined, providing a comprehensive understanding of the reaction mechanism.

Table 2: Key IR Bands for In Situ Monitoring of this compound Synthesis

| Compound | Functional Group | Key Vibrational Band (cm⁻¹) | Expected Trend |

| Isobutyraldehyde | Aldehyde C=O | ~1725 | Decrease |

| Formaldehyde | Aldehyde C=O | ~1740 | Decrease |

| This compound | Acetal C-O-C | 1200 - 1020 | Increase |

Mass Spectrometry (MS) Techniques

Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential tool for determining the molecular weight and structural features of a compound through the analysis of its molecular ion and fragmentation patterns. For this compound (molar mass: 132.16 g/mol ), the molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 132 would confirm its molecular weight. However, in electron ionization (EI) mass spectrometry, the molecular ions of acetals are often unstable and may be of low abundance or entirely absent.

The fragmentation of this compound is dictated by the stability of the resulting fragments. The presence of multiple ether linkages provides preferential sites for cleavage. The primary fragmentation pathways are expected to be initiated by ionization at an oxygen atom, followed by α-cleavage.

Key expected fragmentation pathways include:

Loss of the Isopropyl Group: The most prominent fragmentation is likely the cleavage of the bond between the C2 carbon of the trioxane ring and the isopropyl group. This results in the loss of an isopropyl radical (•CH(CH₃)₂) with a mass of 43 Da, leading to a stable oxonium ion fragment at m/z 89.

Ring Cleavage: The trioxane ring can undergo cleavage to produce smaller fragments. This can lead to the formation of ions corresponding to isobutyraldehyde (m/z 72) or formaldehyde units (m/z 29, 30, 31).

Loss of Formaldehyde: A neutral loss of a formaldehyde molecule (CH₂O, 30 Da) from the ring could lead to a fragment ion at m/z 102.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Ion Structure | Corresponding Neutral Loss |

| 132 | [C₆H₁₂O₃]⁺˙ | (Molecular Ion) |

| 89 | [C₃H₅O₃]⁺ | •C₃H₇ |

| 73 | [C₃H₅O₂]⁺ | •CH₃O₂ |

| 59 | [C₂H₃O₂]⁺ | •C₄H₉O |

| 43 | [C₃H₇]⁺ | •C₃H₅O₃ |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to four or more decimal places), which allows for the unambiguous determination of a compound's elemental composition. nih.govuni-rostock.de This capability is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different chemical formulas.

The theoretical monoisotopic mass of this compound (C₆H₁₂O₃) is calculated using the exact masses of the most abundant isotopes (¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁶O = 15.994915 Da).

Calculated Exact Mass of C₆H₁₂O₃: (6 * 12.000000) + (12 * 1.007825) + (3 * 15.994915) = 72.000000 + 12.093900 + 47.984745 = 132.078645 Da

An HRMS instrument, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometer, can measure the m/z of the molecular ion with sub-parts-per-million (ppm) accuracy. nih.gov This allows for confident confirmation of the elemental formula C₆H₁₂O₃, distinguishing it from other possibilities at the same nominal mass.

Table 4: HRMS for Distinguishing Isobaric Compounds at Nominal Mass 132

| Molecular Formula | Compound Name Example | Theoretical Exact Mass (Da) |

| C₆H₁₂O₃ | This compound | 132.078645 |

| C₇H₁₆O₂ | Heptane-1,7-diol | 132.115030 |

| C₈H₈O | Acetophenone | 120.057515 (Example of different nominal mass) |

| C₅H₈O₄ | Glutaric acid | 132.042260 |

X-ray Crystallography and Solid-State Characterization

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive analytical method for determining the absolute three-dimensional structure of a crystalline solid at the atomic level. nist.gov This technique provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation and configuration of the molecule.

To perform this analysis on this compound, a high-quality single crystal must first be grown. This is typically achieved by slow evaporation of a saturated solution or by slow cooling. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a unique pattern, which is recorded by a detector.

The analysis of this diffraction pattern allows for the calculation of an electron density map of the unit cell, from which the positions of all atoms can be determined. For this compound, SCXRD would provide unambiguous evidence for:

The chair conformation of the six-membered trioxane ring, which is the most stable arrangement for such systems. wikipedia.org

The precise bond lengths of the C-O (approx. 1.41 Å) and C-C bonds.

The bond angles within the ring (e.g., C-O-C and O-C-O angles).

The stereochemical orientation (axial or equatorial) of the isopropyl substituent on the C2 carbon. The bulkier isopropyl group is expected to preferentially occupy the equatorial position to minimize steric hindrance.

This technique provides the absolute structure, serving as the ultimate reference for validating structures proposed by other spectroscopic or computational methods.

Table 5: Structural Parameters Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description |

| Crystal System | The crystal family (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating lattice unit. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths | The distance between the nuclei of two bonded atoms. |

| Bond Angles | The angle formed between three connected atoms. |

| Torsional Angles | The dihedral angle describing the conformation around a bond. |

Analysis of Intermolecular Interactions and Crystal Packing of this compound

The study of intermolecular interactions and crystal packing is crucial for understanding the solid-state properties of a compound, including its melting point, solubility, and stability. While detailed crystallographic data for this compound is not extensively documented in publicly available literature, valuable insights can be drawn from the analysis of closely related substituted 1,3,5-trioxane derivatives.

Research on analogous compounds, such as 2,4,6-tricyclobutyl-1,3,5-trioxane, provides a strong model for the probable intermolecular interactions and crystal packing arrangement of this compound. The structural analysis of these related compounds reveals key features that are likely to be shared.

The 1,3,5-trioxane ring typically adopts a stable chair conformation to minimize steric hindrance between the substituents. In the case of 2,4,6-trisubstituted 1,3,5-trioxanes, the substituents are generally found in the equatorial positions to further reduce steric strain.

A significant factor in the crystal packing of substituted 1,3,5-trioxanes is the presence of weak intermolecular C-H···O hydrogen bonds. These interactions, although individually weak, collectively play a crucial role in the consolidation of the crystal structure, often leading to the formation of specific packing motifs, such as stacks or layers. researchgate.net

In a study on 2,4,6-tricyclobutyl-1,3,5-trioxane, it was observed that intermolecular C-H···O interactions between the trioxane rings of adjacent molecules lead to the formation of stacks along a specific crystallographic axis. researchgate.net This type of interaction is highly probable for this compound as well, where the hydrogen atoms of the propan-2-yl group and the trioxane ring can interact with the oxygen atoms of neighboring molecules.

Table 1: Crystallographic and Interaction Data for an Analogous Substituted 1,3,5-Trioxane

| Parameter | Value (for 2,4,6-tricyclobutyl-1,3,5-trioxane) |

| Crystal System | Trigonal |

| Space Group | R-3c |

| Conformation of 1,3,5-trioxane ring | Chair |

| Key Intermolecular Interactions | C-H···O hydrogen bonds |

| Resulting Crystal Packing Motif | Stacks along the c-axis |

Data derived from a study on a structurally similar compound and presented for comparative purposes. researchgate.net

Applications and Emerging Research Areas of 2 Propan 2 Yl 1,3,5 Trioxane and Its Derivatives in Chemical Science

Role as Building Blocks and Intermediates in Organic Synthesis

The 1,3,5-trioxane (B122180) ring system, particularly when substituted, serves as a latent form of aldehydes, offering a controlled and stable source for these often volatile and reactive functional groups. This characteristic is pivotal in their application as foundational building blocks in multi-step organic syntheses.

The primary role of 2,4,6-trialkyl-1,3,5-trioxanes in organic synthesis is their ability to act as a stable, manageable source of aldehydes. The parent compound, 1,3,5-trioxane, is a well-established solid source of anhydrous formaldehyde (B43269). nih.govwikipedia.org Similarly, 2-(Propan-2-yl)-1,3,5-trioxane functions as a precursor for isobutyraldehyde (B47883). The trioxane (B8601419) can be synthesized through the acid-catalyzed cyclotrimerization of the corresponding aldehyde and, importantly, this reaction is reversible. google.com

The release of the aldehyde can be triggered under specific conditions, typically through thermal or acid-catalyzed decomposition. For instance, heating trioxanes to temperatures between 70°C and 100°C in the presence of certain silica (B1680970) gel catalysts can efficiently cleave the ring to regenerate the aldehyde monomers. google.com This controlled release is advantageous in synthetic schemes where the direct use of isobutyraldehyde might lead to undesirable side reactions due to its reactivity. Isobutyraldehyde itself is a valuable intermediate in the chemical industry, notably in the production of derivatives like neopentyl glycol, and is a precursor to isobutanol and intermediates for Vitamin B5. wikipedia.org

Table 1: Decomposition of Alkyl-Substituted Trioxanes

| Trioxane Derivative | Aldehyde Precursor | Decomposition Conditions | Reference |

| 2,4,6-Tripropyl-1,3,5-trioxane (B1585552) | Propionaldehyde | Heating (>50°C) with silica gel catalyst | google.com |

| This compound | Isobutyraldehyde | Acid catalysis or thermal treatment | google.comwikipedia.org |

| 1,3,5-Trioxane | Formaldehyde | Acid catalysis or thermal treatment | nih.govwikipedia.org |

The trioxane scaffold serves as a key structural motif in the synthesis of more intricate molecular architectures. A notable example involves a derivative of this compound in the ambitious synthesis of 1,3,5-trioxane-2,4,6-trione, which is the cyclic trimer of carbon dioxide. acs.org The synthetic route underscores the utility of the trioxane ring as a stable core upon which further chemical transformations can be performed.

The multi-step synthesis begins with isobutyraldehyde, the monomeric unit of this compound. acs.org Key steps in this complex synthesis are outlined below:

Chlorination: Isobutyraldehyde is chlorinated to produce 2-chloro-2-methylpropanal. acs.org

Cyclotrimerization: This α-chloroaldehyde undergoes acid-catalyzed trimerization, forming the stable trioxane ring of 2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane. acs.org

Dehydrochlorination: The chlorinated trioxane derivative is then treated with a strong base to form 2,4,6-tri(propan-2-ylidene)-1,3,5-trioxane. acs.org

Ozonolysis: In the final step, low-temperature ozonolysis of the triolefin-trioxane cleaves the exocyclic double bonds to yield the target molecule, 1,3,5-trioxane-2,4,6-trione. acs.org

This synthesis elegantly demonstrates how the robust trioxane framework, derived from an isobutyraldehyde precursor, acts as an essential intermediate, allowing for the construction of a highly complex and kinetically sensitive molecule. acs.orgnih.gov

Advanced Materials Science: Precursors and Components

The reactivity of the trioxane ring, particularly its ability to undergo ring-opening polymerization, places it at the center of significant applications in materials science, from high-performance polymers to the design of supramolecular structures.

The most prominent application of 1,3,5-trioxane in polymer chemistry is as a monomer for the synthesis of polyoxymethylene (POM), a high-performance engineering thermoplastic. The polymerization is typically initiated by cationic catalysts. The mechanism involves the protonation of an oxygen atom in the trioxane ring, followed by ring-opening to generate a propagating oxonium ion or a carboxonium ion. This active species then attacks another monomer molecule, extending the polymer chain.

The cationic ring-opening polymerization of 1,3,5-trioxane can be summarized by the following key mechanistic steps:

Initiation: An acidic catalyst (e.g., H⁺) protonates a ring oxygen atom.

Propagation: The protonated ring opens, forming a reactive cation at the chain end. This cation then attacks another trioxane monomer, incorporating it into the growing polymer chain and regenerating the active cationic center.

Chain Transfer and Termination: Side reactions, such as chain transfer to impurities (like water) or the formation of cyclic oligomers, can occur, which affects the molecular weight of the final polymer. rsc.org

Research has focused on controlling these polymerization processes to achieve high molecular weight polymers while minimizing the formation of undesired cyclic oligomers. One effective strategy is "solid-state" polymerization, where the reaction is initiated in the molten state and then cooled to a temperature below the monomer's melting point. This "frozen polymerization" restricts the mobility of the active chain ends, thereby suppressing side reactions and enabling the synthesis of ultrahigh molecular weight POM. rsc.org Cationic exchange materials have also been employed as effective catalysts for the polymerization of trioxane. google.com

While direct research on the supramolecular chemistry of this compound is limited, the principles of self-assembly observed in analogous systems suggest its potential in this field. Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding, π-π stacking, and van der Waals forces—to construct ordered architectures from molecular building blocks. rsc.org

The 1,3,5-trioxane ring, with its alternating oxygen atoms, possesses lone pairs that can act as hydrogen bond acceptors. By functionalizing the isopropyl group or other positions on the trioxane ring with appropriate hydrogen bond donors or other recognition motifs, it is conceivable to design derivatives of this compound that self-assemble into discrete, ordered structures. The formation of such assemblies is often a highly cooperative process, driven by the cumulative effect of multiple weak interactions. rsc.orgnih.gov The study of how pendant groups on oligomers can trigger self-association into nanoaggregates provides a framework for understanding how substituted trioxanes might behave. rsc.org

Role in Fuel Chemistry: Oxymethylene Ethers (OMEs)

Oxymethylene ethers (OMEs) are a class of oxygenated compounds, with the general structure R¹O(CH₂O)n R², that are gaining significant attention as potential diesel fuel additives or full replacements. Their high oxygen content and lack of carbon-carbon bonds lead to a significant reduction in soot and particulate matter emissions during combustion.

The synthesis of OMEs typically involves formaldehyde or its stable trimer, 1,3,5-trioxane, reacting with an alcohol or another ether. For instance, poly(oxymethylene) dimethyl ethers (OME₃₋₅) can be synthesized from dimethyl ether and trioxane. dntb.gov.ua Research into OME synthesis has also explored transacetalization reactions to produce tailored OME structures with varying end-groups. researchgate.net While much of the research has focused on methyl-terminated OMEs, there is growing interest in OMEs with longer or branched alkyl end groups derived from alcohols other than methanol. These structural modifications can improve key fuel properties such as cetane number and energy density. researchgate.net

The connection to this compound lies in its role as a source of isobutyraldehyde. While not a direct precursor in the conventional synthesis of linear OMEs, the chemistry provides a pathway for creating novel, branched OME structures. The isobutyraldehyde released from the trioxane could potentially be used to synthesize branched acetals that could serve as chain terminators or modifiers in OME production, leading to fuels with tailored properties.

Kinetic Modeling for OME Development

Consistent with the lack of data on its formation and decomposition, there is no available information on the inclusion of this compound in kinetic models for the development of oxymethylene ethers (OMEs). OME kinetic models are complex and typically include a wide range of intermediate species. However, a thorough review of existing models reveals no mention of this compound as a component.

The development of comprehensive kinetic models relies on the availability of thermochemical and kinetic data for individual species. The absence of such data for this compound precludes its incorporation into current OME combustion and synthesis models.

Compound Information

Future Directions and Research Opportunities

Development of Novel and Highly Selective Synthetic Routes for Substituted Trioxanes

While the synthesis of symmetrically substituted trioxanes through the acid-catalyzed trimerization of aldehydes is a well-established method, the selective synthesis of unsymmetrically substituted trioxanes, such as 2-(Propan-2-yl)-1,3,5-trioxane, presents an ongoing challenge. acs.org Future research will likely focus on the development of novel catalytic systems and reaction conditions that allow for the precise control over the incorporation of different aldehyde units into the trioxane (B8601419) ring.

Further research into the co-trimerization of different aldehydes, for instance, isobutyraldehyde (B47883) and formaldehyde (B43269), under various catalytic conditions is essential. A systematic study of the influence of reaction parameters such as temperature, pressure, and solvent on the product distribution will be crucial for optimizing the synthesis of specific asymmetrically substituted trioxanes.

Integration of Advanced Computational Models for Predictive Chemistry and Reaction Design

Computational chemistry offers powerful tools for understanding and predicting the behavior of chemical systems. In the context of substituted trioxanes, advanced computational models can provide valuable insights into reaction mechanisms, transition state geometries, and the thermodynamic and kinetic factors that govern their formation and reactivity.

Future research will likely involve the use of density functional theory (DFT) and other high-level computational methods to model the acid-catalyzed formation of this compound. researchgate.net These models can help to elucidate the stepwise mechanism of the reaction, identify key intermediates, and predict the activation energies for different reaction pathways. This information can then be used to design more effective catalysts and optimize reaction conditions to favor the formation of the desired product.

Furthermore, computational models can be employed to predict the properties of novel substituted trioxanes before they are synthesized in the laboratory. This "in silico" design approach can accelerate the discovery of new molecules with specific functionalities and applications. For example, quantum mechanical calculations could be used to predict the electronic properties, stability, and degradation pathways of new trioxane derivatives for applications in materials science.

Exploration of New Chemical Transformations Involving the 1,3,5-Trioxane (B122180) Core

The 1,3,5-trioxane ring is a versatile chemical entity that can undergo a variety of chemical transformations. While the acid-catalyzed depolymerization to aldehydes is a well-known reaction, there is significant potential for the discovery of new and synthetically useful reactions involving the trioxane core. commonorganicchemistry.comnoaa.gov

One area of future research is the controlled ring-opening of substituted trioxanes to generate specific reactive intermediates. For example, the selective cleavage of one C-O bond in this compound could provide access to novel functionalized polyethers. The development of catalysts that can control the regioselectivity of the ring-opening reaction would be a significant advancement in this area.

Another avenue for exploration is the functionalization of the trioxane ring itself. While the synthesis of substituted trioxanes typically involves the cyclization of pre-functionalized aldehydes, future research could focus on the direct modification of the trioxane core. This could involve, for example, the development of methods for the selective introduction of substituents at the methylene (B1212753) positions of the ring.

The exploration of the reactivity of the isopropyl group in this compound also presents interesting possibilities. Reactions at the tertiary carbon of the isopropyl group could lead to the synthesis of a new family of functionalized trioxane derivatives with unique properties.

Interdisciplinary Research with Material Science and Engineering for Novel Applications

The unique chemical properties of substituted trioxanes make them promising candidates for a variety of applications in material science and engineering. Future research in this area will require a highly interdisciplinary approach, combining the expertise of chemists, materials scientists, and engineers.

One of the most promising applications of substituted trioxanes is in the development of advanced polymers. The ring-opening polymerization of this compound and other substituted trioxanes can lead to the formation of polyacetal resins with tailored properties. researchgate.netrsc.orgacs.org The incorporation of the isopropyl group into the polymer backbone can influence properties such as crystallinity, thermal stability, and mechanical strength. Future research will focus on controlling the polymerization process to produce polymers with specific molecular weights and architectures.

Moreover, substituted trioxanes can be used as building blocks for the synthesis of functional materials. For instance, they can be incorporated into polymer networks to create materials with degradable linkages. Recent research has shown that trioxane motifs can be used to create photodegradable polymer networks for applications in additive manufacturing. chemrxiv.org The acid-catalyzed degradation of the trioxane ring allows for the on-demand photolysis of the material.

The development of hybrid organic-inorganic materials incorporating substituted trioxanes is another exciting area of research. cuny.edu The combination of the organic trioxane component with an inorganic framework could lead to materials with novel optical, electronic, or catalytic properties.

Q & A

Q. What experimental strategies are recommended for synthesizing 2-(Propan-2-yl)-1,3,5-trioxane with high purity, and how can low yields be addressed?

To synthesize this compound, researchers should consider solvent-free or catalytic methods. For example, photochemical alkylation of 1,3,5-trioxane with isopropyl groups under UV light can be optimized by adjusting molar ratios (e.g., 10.0 equivalents of trioxane to substrate) and reaction time . Catalyst-free thermal reactions at elevated temperatures (e.g., 400°C) may also be effective, as demonstrated in similar trioxane derivatives . Post-synthesis, purity can be assessed via GC/MS to monitor unreacted trioxane and byproducts . Low yields often arise from incomplete cyclization or side reactions; introducing inert atmospheres (e.g., nitrogen) or optimizing preheating conditions (e.g., 400°C for vapor-phase reactions) can mitigate these issues .

Q. Which analytical techniques are critical for resolving structural ambiguities in substituted 1,3,5-trioxane derivatives?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR can confirm the substitution pattern (e.g., isopropyl groups at the 2-position) and distinguish between regioisomers .

- Mass spectrometry (MS) : High-resolution MS helps verify molecular formulas (e.g., C₉H₁₈O₃ for triethyl-trioxane derivatives) and detect fragmentation patterns unique to the trioxane ring .

- X-ray crystallography : For crystalline derivatives, this provides definitive bond-length and angle data, resolving disputes over stereochemistry .

Q. How do temperature and solvent systems influence the stability of this compound during storage?

Stability is highly dependent on temperature and exposure to protic solvents. Storage below 4°C in anhydrous conditions (e.g., desiccators with silica gel) prevents hydrolysis of the trioxane ring . In polar solvents like water or alcohols, degradation accelerates due to ring-opening reactions; nonpolar solvents (e.g., hexane) are preferable for long-term stability . Thermodynamic studies on similar trioxanes show that vapor-liquid equilibrium (VLE) models can predict decomposition thresholds under varying pressures and temperatures .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in alkylation or polymerization reactions?

The trioxane ring’s strained structure facilitates nucleophilic attack, making it a reactive alkylating agent. In photochemical reactions, UV light generates free radicals that abstract hydrogen from the isopropyl group, enabling cross-coupling with heteroarenes . For polymerization, acid catalysts (e.g., sulfuric acid) protonate the trioxane oxygen, initiating ring-opening and chain propagation. Kinetic studies using NMR or IR spectroscopy can track real-time reaction progress and identify intermediates .

Q. How can computational modeling improve the design of this compound-based catalysts or functional materials?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) that correlate with catalytic activity in trioxane derivatives . Molecular dynamics simulations model interactions between trioxane and ionic liquids, aiding in the design of solvent systems for selective synthesis . Additionally, VLE data fitted to equations of state (e.g., NRTL) optimize distillation protocols for industrial-scale purification .

Q. What strategies enhance the biological applicability of this compound as a prodrug or drug-delivery vehicle?